molecular formula C15H19N3O2S B2818414 (E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide CAS No. 1311999-94-6

(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide

Cat. No. B2818414
CAS RN: 1311999-94-6
M. Wt: 305.4
InChI Key: AVFMSHMZSDYFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide, also known as NSC 761555, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylsulfonamide compounds, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Endothelin Receptor Antagonists

The compound has been studied for its role as a novel class of endothelin receptor antagonists. Research demonstrates the synthesis and structure-activity relationships (SARs) of 2-phenylethenesulfonamide derivatives, including (E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide, highlighting its potential in the development of therapeutics targeting endothelin receptors. These compounds have shown promise in oral antagonistic activities and pharmacokinetic profiles, with certain derivatives entering clinical trials (Harada et al., 2001).

Anticancer and Anti-HCV Agents

Another study focused on the synthesis and characterization of celecoxib derivatives, including the said compound, assessing their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The research suggests potential therapeutic applications of these derivatives in treating inflammation, pain, oxidative stress, cancer, and hepatitis C virus infections (Küçükgüzel et al., 2013).

Ethylene-like Biological Activity

The compound has also been explored for its ability to induce ethylene-like biological activities in plants. Specifically, analogs of this compound have been identified through chemical library screening for their potential to mimic ethylene, a critical plant hormone, indicating applications in agricultural research and development (Oh et al., 2017).

Antimicrobial Activity

Research on arylazopyrazole pyrimidone derivatives, including this compound, has been conducted to evaluate their antimicrobial efficacy. These studies reveal the compound's potential in combating various microbial infections, offering insights into new antimicrobial agents (Sarvaiya et al., 2019).

properties

IUPAC Name

(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-3-18(13-15-11-16-17(2)12-15)21(19,20)10-9-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFMSHMZSDYFMP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN(N=C1)C)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CN(N=C1)C)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethene-1-sulfonamide

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